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Compound of Interest

Compound Name: C12H10N2

Cat. No.: B081401 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Mills reaction is a classic condensation reaction that provides a versatile and efficient

method for the synthesis of unsymmetrical azobenzenes. This reaction involves the coupling of

an aniline with a nitrosobenzene derivative, typically in an acidic medium. The synthesis of

unsymmetrical azobenzenes is of significant interest due to their wide-ranging applications as

molecular switches, photosensitizers in photodynamic therapy, and components of light-

controlled drugs.[1][2] Azobenzene-based compounds can undergo reversible trans-cis

isomerization upon light irradiation, allowing for spatiotemporal control over biological activity.

[2][3] This document provides detailed protocols and data for the synthesis of unsymmetrical

azobenzenes using the Mills reaction, with a focus on a continuous flow methodology that

enables scalability and high yields.[4][5]

Reaction Mechanism
The Baeyer-Mills reaction proceeds via a nucleophilic attack of the aniline on the

nitrosobenzene in an acidic or basic environment.[4][6] The general mechanism is outlined

below:
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Figure 1: Proposed mechanism of the Baeyer-Mills reaction.

Data Presentation
The following table summarizes the results from a continuous flow synthesis of various

unsymmetrical azobenzenes via the Mills reaction. The data highlights the substrate scope and

the isolated yields under optimized conditions.[4][7]
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1)
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nzene
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2)

Product
Reaction
Time
(min)

Temperat
ure (°C)

Yield (%)

1 Aniline
Nitrosoben

zene

Azobenzen

e
50 70 98[4]

2

4-

Methylanili

ne

Nitrosoben

zene

4-

Methylazob

enzene

50 70 >99[4]

3

4-

Methoxyani

line

Nitrosoben

zene

4-

Methoxyaz

obenzene

50 70 >99[4]

4

4-

Fluoroanili

ne

Nitrosoben

zene

4-

Fluoroazob

enzene

50 70 85[4]

5

4-

Chloroanili

ne

Nitrosoben

zene

4-

Chloroazob

enzene

50 70 68[4]

6

4-

Bromoanili

ne

Nitrosoben

zene

4-

Bromoazob

enzene

50 70 65[4]

7

4-

Cyanoanili

ne

Nitrosoben

zene

4-

Cyanoazob

enzene

50 70 8[4]

8

4-

Cyanoanili

ne

Nitrosoben

zene

4-

Cyanoazob

enzene

50 90 17[5]

9

4-

Cyanoanili

ne

Nitrosoben

zene

4-

Cyanoazob

enzene

50 110 19[5]
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Note: The reaction generally proceeds best for electron-rich anilines with electron-poor

nitrosobenzenes.[4][5] Low yields observed for electron-poor anilines, such as 4-cyanoaniline,

can be attributed to their reduced nucleophilicity.[4][5] Increasing the reaction temperature can

improve yields for these less reactive substrates, but may also lead to the formation of

azoxybenzene as a side product.[4][5]

Experimental Protocols
Protocol 1: General Procedure for Unsymmetrical
Azobenzene Synthesis in Continuous Flow
This protocol is adapted from a reported continuous flow synthesis of azobenzenes via the

Baeyer-Mills reaction.[4][5]

Materials:

Substituted aniline

Nitrosobenzene

Acetic acid (solvent)

Cyclohexane (for extraction)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄, anhydrous)

Equipment:

Continuous flow reactor system (e.g., Vapourtec E-Series) with at least two pumps and a

tube reactor

Phase separator or separating funnel

Rotary evaporator

Procedure:
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Solution Preparation: Prepare separate solutions of the desired aniline and nitrosobenzene

in acetic acid at the same concentration (e.g., 0.1 M).

System Setup: Set up the continuous flow system as depicted in the workflow diagram

below. The system consists of two pumps to introduce the reactant solutions, a T-mixer, a

tube reactor for the reaction to occur, and a setup for workup.

Reaction: Pump the aniline and nitrosobenzene solutions at equal flow rates into the T-mixer.

The combined stream then flows through the tube reactor, which is heated to the desired

temperature (typically 70 °C). The residence time in the reactor is controlled by the total flow

rate and the reactor volume (a typical residence time is 50 minutes).[4][5]

Workup: After exiting the reactor, the reaction mixture is mixed with cyclohexane pumped by

a third pump. This mixture is then directed to a phase separator or collected for manual

extraction with brine.

Extraction and Drying: The organic phase is separated, dried over anhydrous MgSO₄, and

filtered.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator

to yield the crude product.

Purification: For most electron-rich anilines, the product is obtained in high purity and may

not require further purification.[4] In cases where side products like azoxybenzene are

formed, purification by flash column chromatography may be necessary.[5]

Large-Scale Synthesis Example: For a large-scale synthesis, both the aniline and

nitrosobenzene were dissolved in acetic acid and pumped through the flow setup. The reaction

was run for 3 days, yielding 72 g of the azobenzene product, which did not require further

purification.[4][5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.beilstein-journals.org/bjoc/articles/18/78
https://pmc.ncbi.nlm.nih.gov/articles/PMC9263553/
https://www.beilstein-journals.org/bjoc/articles/18/78
https://pmc.ncbi.nlm.nih.gov/articles/PMC9263553/
https://www.beilstein-journals.org/bjoc/articles/18/78
https://pmc.ncbi.nlm.nih.gov/articles/PMC9263553/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant Solutions

Workup

Aniline in
Acetic Acid Pump 1

Nitrosobenzene in
Acetic Acid Pump 2

T-Mixer Heated Tube Reactor
(70°C, 50 min)

MixerPump 3Cyclohexane Phase Separator
(with Brine)

Organic Phase

Organic

Aqueous Phase
Aqueous

Drying (MgSO4) Solvent Evaporation Pure Azobenzene Product

Click to download full resolution via product page

Figure 2: Experimental workflow for continuous flow synthesis.

Application in Drug Development: Photoregulation of
Biological Activity
Unsymmetrical azobenzenes synthesized via the Mills reaction can be incorporated into

biologically active molecules to create photoswitchable drugs. The trans and cis isomers of

azobenzene have different shapes and dipole moments, which can lead to differential binding

affinities for a biological target.[2] This allows for the activation or deactivation of a drug's effect

using light.
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Figure 3: Photoregulation of a biological target by an azobenzene-containing drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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